Dexivacaine

描述

右旋甲哌卡因,也称为 (+)-甲哌卡因,是一种属于酰胺类别的局部麻醉剂。它在化学上与布比卡因和利多卡因相关。 该化合物用于局部或区域镇痛或麻醉,尤其是在牙科手术、小手术和分娩疼痛管理中 .

准备方法

合成路线和反应条件

右旋甲哌卡因通过多步合成过程合成,该过程涉及 2,6-二甲基苯胺与氯乙酰氯反应生成 2,6-二甲基苯基氯乙酸酯。然后将该中间体与甲胺反应生成 N-(2,6-二甲基苯基)-2-氯乙酰胺。 最后一步涉及将该中间体与甲醇钠环化生成右旋甲哌卡因 .

工业生产方法

右旋甲哌卡因的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,例如温度、压力和 pH 值,以确保高产率和纯度。 最终产品通常使用重结晶或色谱技术进行纯化 .

化学反应分析

反应类型

右旋甲哌卡因会发生各种化学反应,包括:

氧化: 右旋甲哌卡因可以被氧化生成 N-氧化物衍生物。

还原: 该化合物可以被还原成相应的胺。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用还原剂如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。

取代: 在碱性条件下使用卤代烷或酰氯等亲核试剂.

主要形成的产物

氧化: N-氧化物衍生物。

还原: 相应的胺。

取代: 各种取代的酰胺.

科学研究应用

Surgical Anesthesia

Dexivacaine is employed in various surgical procedures due to its long duration of action and effectiveness in providing analgesia. It is particularly useful in:

- Orthopedic Surgery : this compound has been studied for its effectiveness in managing postoperative pain following orthopedic surgeries, such as knee and hip replacements.

- Dental Procedures : Its application in dental anesthesia allows for prolonged pain relief during complex dental surgeries.

Regional Anesthesia Techniques

This compound is often used in regional anesthesia techniques, including:

- Erector Spinae Plane Block : A recent study demonstrated that this compound combined with bupivacaine significantly reduced postoperative pain and opioid consumption in patients undergoing posterior lumbosacral spine fixation surgeries .

- Nerve Blocks : It is utilized in peripheral nerve blocks to provide localized pain relief for limb surgeries.

Pharmacological Properties

This compound exhibits several pharmacological characteristics that enhance its efficacy as a local anesthetic:

- Onset and Duration : this compound typically has a rapid onset of action with prolonged analgesia, making it suitable for procedures requiring extended pain control.

- Safety Profile : Compared to other anesthetics, this compound has a favorable safety profile, with lower incidences of systemic toxicity when administered correctly .

Efficacy Studies

A comparative study highlighted the analgesic effects of dexmedetomidine combined with bupivacaine versus bupivacaine alone, showing that the combination resulted in lower visual analog scale pain scores and reduced opioid consumption post-surgery . This indicates the potential for this compound to enhance pain management protocols when used alongside other agents.

Safety and Toxicity Reports

Research indicates that while this compound is generally safe, there are risks associated with systemic toxicity if administered improperly. Adverse reactions may include cardiovascular effects such as hypotension and bradycardia, particularly if high plasma levels are reached due to inadvertent intravascular injection .

Comparative Analysis of Local Anesthetics

| Property | This compound | Bupivacaine | Mepivacaine |

|---|---|---|---|

| Onset of Action | Rapid | Moderate | Rapid |

| Duration of Action | Long | Long | Moderate |

| Safety Profile | Favorable | Moderate | Moderate |

| Common Uses | Regional blocks | Epidural anesthesia | Dental procedures |

作用机制

右旋甲哌卡因通过阻断神经元细胞膜上的电压门控钠通道发挥作用。这种抑制阻止了钠离子的流入,从而阻断了神经冲动的产生和传播。 结果是目标区域暂时失去感觉 .

相似化合物的比较

类似化合物

利多卡因: 另一种具有类似作用机制的酰胺类局部麻醉剂。

布比卡因: 以其比右旋甲哌卡因更长的作用时间而闻名。

罗哌卡因: 类似于布比卡因,但具有更好的安全性.

独特性

右旋甲哌卡因以其效力和作用时间的平衡特征而独树一帜,使其适用于各种医疗应用。 与布比卡因不同,它具有较低的发生心毒性的风险,与利多卡因相比,它具有更长的麻醉持续时间 .

生物活性

Dexivacaine, also known as (+)-mepivacaine, is a local anesthetic that exhibits significant biological activity primarily through its action on sodium channels. This article explores the mechanisms, pharmacokinetics, and clinical applications of this compound, supported by relevant data and case studies.

This compound functions mainly as a sodium channel blocker , inhibiting the influx of sodium ions into neurons. This blockade prevents the generation and propagation of action potentials, leading to localized anesthesia. Additionally, this compound may interact with prostaglandin E2 receptors (EP1 subtype) , contributing to its analgesic effects by reducing inflammation and hyperalgesia .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its efficacy as a local anesthetic. Key parameters include:

- Absorption : Systemic absorption is influenced by dosage, concentration, route of administration, and local blood flow. For instance, in surgical settings, varying doses yield different peak plasma concentrations (C_max) and times to peak concentration (T_max) .

- Protein Binding : this compound is approximately 95% protein-bound , which affects its distribution and duration of action .

- Metabolism : It is metabolized in the liver primarily via cytochrome P450 enzymes, with 2,6-pipecoloxylidine being a major metabolite .

- Half-Life : The half-life is around 2.7 hours in adults , extending to about 8.1 hours in neonates , indicating a longer duration of action in younger populations .

Clinical Applications

This compound is employed in various clinical scenarios:

- Surgical Anesthesia : It is commonly used for nerve blocks and infiltration anesthesia during surgical procedures. Studies indicate that it provides effective pain relief with a favorable safety profile compared to other anesthetics like bupivacaine .

- Postoperative Pain Management : this compound has been shown to reduce postoperative pain when administered alongside analgesics like meloxicam. In one study involving bunionectomy patients, doses of 60 mg resulted in significant analgesic effects with manageable systemic absorption levels .

Case Studies

Several case studies highlight the effectiveness and safety of this compound:

- Bunionectomy Study : In a randomized controlled trial, patients receiving this compound reported lower pain scores post-surgery compared to those receiving placebo. The study noted that the median T_max was 3 hours post-administration .

- Herniorrhaphy Analysis : A cohort study involving herniorrhaphy demonstrated that a single dose of 300 mg resulted in an AUC (area under the curve) of 15,524 ± 8921 ng*h/mL, indicating substantial systemic exposure without severe adverse effects .

Comparative Analysis with Other Local Anesthetics

The table below summarizes the biological activity and pharmacokinetic parameters of this compound compared to other common local anesthetics:

| Parameter | This compound | Bupivacaine | Lidocaine |

|---|---|---|---|

| Protein Binding | ~95% | ~95% | ~65% |

| Half-Life | 2.7 hours | 2.7 hours | 1.5 hours |

| C_max (60 mg) | 54 ± 33 ng/mL | Not specified | Not specified |

| T_max | 3 hours | Variable | 30 minutes |

| Metabolite | 2,6-pipecoloxylidine | Various | Monoethylglycinexylidide |

属性

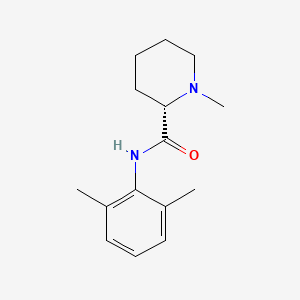

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWLQCZOYSRPNW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179091 | |

| Record name | Dexivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24358-84-7 | |

| Record name | (+)-Mepivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexivacaine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI846AL4NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。